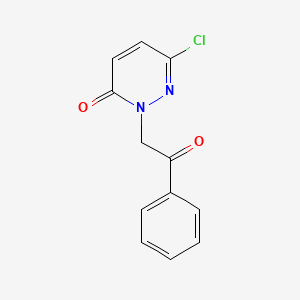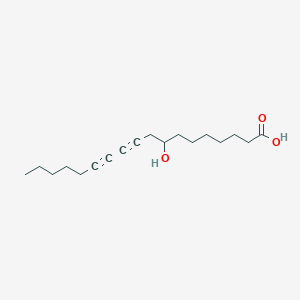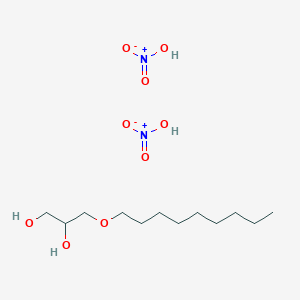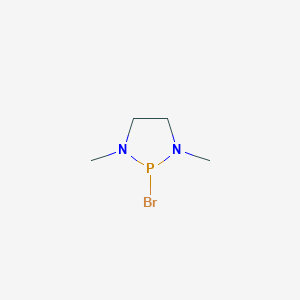![molecular formula C17H18N2O2 B14506132 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile CAS No. 64017-78-3](/img/structure/B14506132.png)
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile is an organic compound with a complex structure that includes a benzylamino group, a hydroxypropoxy group, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile typically involves multiple steps. One common method starts with the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as ionic liquids as recycling agents, can also be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The benzylamino and hydroxypropoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while substitution reactions can produce a variety of substituted benzonitriles .
Aplicaciones Científicas De Investigación
2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2-(Benzylamino)-3-hydroxypropanoic acid
- 2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile
Uniqueness
What sets 2-[3-(Benzylamino)-2-hydroxypropoxy]benzonitrile apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in applications where these properties are advantageous .
Propiedades
Número CAS |
64017-78-3 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-[3-(benzylamino)-2-hydroxypropoxy]benzonitrile |
InChI |
InChI=1S/C17H18N2O2/c18-10-15-8-4-5-9-17(15)21-13-16(20)12-19-11-14-6-2-1-3-7-14/h1-9,16,19-20H,11-13H2 |
Clave InChI |
TXQIMHNXYPJUQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNCC(COC2=CC=CC=C2C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)




![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)

![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)




